5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide
Description
The compound 5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide features a furan-2-carboxamide scaffold substituted with a bromine atom at position 5. The carboxamide linker connects the furan moiety to a methyl group attached to a 1-(4-methoxyphenyl)-1H-tetrazol-5-yl ring. While direct synthetic or biological data for this compound are absent in the provided evidence, structural analogues and computational tools (e.g., AutoDock Vina , Mercury CSD ) suggest its relevance in drug discovery, particularly as tetrazoles often serve as bioisosteres for carboxylic acids to enhance metabolic stability .
Properties
IUPAC Name |
5-bromo-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O3/c1-22-10-4-2-9(3-5-10)20-13(17-18-19-20)8-16-14(21)11-6-7-12(15)23-11/h2-7H,8H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZHSVUPPLJLSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide typically starts with the preparation of the furan-2-carboxamide core. This involves reacting 2-furoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The 1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole moiety is synthesized through a cyclization reaction of 4-methoxyphenylhydrazine with sodium azide and ammonium chloride under acidic conditions.
Next, the bromination of the furan-2-carboxamide can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. Finally, the 1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole moiety is coupled with the brominated furan-2-carboxamide using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would scale up the laboratory procedures mentioned above, focusing on optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Large-scale reactors, efficient separation techniques like crystallization, and rigorous quality control measures would be employed to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
The compound 5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to a furanone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group on the tetrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form substituted derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) in ethanol under atmospheric pressure.
Substitution: Nucleophiles in polar solvents (e.g., DMF) with bases (e.g., K2CO3) at elevated temperatures.
Major Products
Oxidation products may include furandiones.
Reduction products include substituted amines.
Substitution products are varied based on the nucleophile used.
Scientific Research Applications
5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide has various applications in scientific research:
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Preclinical studies might focus on its pharmacokinetics and pharmacodynamics, assessing its potential as a therapeutic agent.
Industry: The compound could be employed in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action for 5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide is linked to its structural features. The bromine atom can participate in halogen bonding, influencing molecular interactions. The tetrazole ring is known for its bioisosteric properties, mimicking carboxylic acids in biological systems, which may impact enzyme binding or inhibition. The furan ring could facilitate interactions with various biomolecules through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Variations
The compound’s structural uniqueness lies in its combination of a brominated furan, tetrazole, and 4-methoxyphenyl group. Below is a comparative analysis with analogues from the literature:
Table 1: Structural Comparison of Selected Analogues
Functional Implications
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound enhances solubility compared to the 4-methylphenyl group in its analogue . Conversely, chloro or bromo substituents (e.g., in ) increase lipophilicity (logP).
- Linker Groups : Carboxamides (target compound) offer hydrogen-bonding capabilities distinct from sulfonamides ( ), affecting pharmacokinetics.
Physicochemical and Pharmacological Insights
Predicted Physicochemical Properties
Table 2: Predicted Properties of Selected Compounds
- The target compound’s methoxy group reduces logP compared to its methyl-substituted analogue, favoring aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
